3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid
Overview
Description
Scientific Research Applications
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity in preclinical studies. For instance, a study synthesizing new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that the majority of these compounds displayed potent anticancer activity comparable to that of doxorubicin on three human cancer cell lines: the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116) (Hafez & El-Gazzar, 2017). Similarly, another study focusing on the direct metallation of thienopyrimidines and their functionalized derivatives found significant anticancer activities towards liver, human breast, and cervix carcinoma cell lines (Snégaroff et al., 2009).
Antibacterial and Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promise as antibacterial and anti-inflammatory agents. A study on novel substituted thienopyrimidinone compounds demonstrated significant antibacterial and in vivo and in vitro anti-inflammatory activities (Srivastava & Das, 2009). These findings suggest potential applications in the treatment of infections and inflammatory conditions.
Dual Inhibitory Activities
Research on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has identified compounds with potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, enzymes critical in the folate pathway. These inhibitors could serve as effective treatments for cancer and other diseases characterized by rapid cell division (Gangjee et al., 2008).
Protein Kinase Inhibition
One of the derivatives, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, has been identified as a potent inhibitor of human protein kinase CK2, an enzyme involved in cell growth and survival. This compound exhibited considerable selectivity towards CK2, with IC50 values of 0.1 μM, highlighting its potential for therapeutic application in diseases related to abnormal CK2 activity (Golub et al., 2011).
properties
IUPAC Name |
3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOULLCLLOGTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364205 | |
Record name | TTP 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |
CAS RN |
329907-28-0 | |
Record name | TTP 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.